molecular formula C6H5ClINO B12967844 2-Chloro-3-iodo-5-methoxypyridine

2-Chloro-3-iodo-5-methoxypyridine

Cat. No.: B12967844
M. Wt: 269.47 g/mol
InChI Key: ZMACILLXAYNCOO-UHFFFAOYSA-N
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Description

2-Chloro-3-iodo-5-methoxypyridine is a halogenated pyridine derivative with a molecular formula of C₆H₅ClINO and an approximate molecular weight of 269.35 g/mol. Its structure features three substituents on the pyridine ring: chlorine at position 2, iodine at position 3, and a methoxy group (-OCH₃) at position 4. This combination of electron-withdrawing halogens (Cl, I) and an electron-donating methoxy group creates unique electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis and cross-coupling reactions .

Properties

Molecular Formula

C6H5ClINO

Molecular Weight

269.47 g/mol

IUPAC Name

2-chloro-3-iodo-5-methoxypyridine

InChI

InChI=1S/C6H5ClINO/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3

InChI Key

ZMACILLXAYNCOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-iodo-5-methoxypyridine typically involves halogenation reactions. One common method is the iodination of 2-chloro-5-methoxypyridine using iodine and a suitable oxidizing agent. The reaction conditions often include solvents like acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-iodo-5-methoxypyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-3-iodo-5-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodo-5-methoxypyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

(a) 5-Chloro-3-iodo-2-methoxypyridine ()
  • Structure : Chlorine at position 5, iodine at position 3, and methoxy at position 2.
  • Key Differences : The inverted positions of Cl and OCH₃ alter electronic effects. The methoxy group at position 2 (adjacent to nitrogen) may enhance ring deactivation compared to the target compound, reducing reactivity in electrophilic substitutions.
  • Applications : Less commonly reported in Suzuki-Miyaura couplings due to steric hindrance near nitrogen .
(b) 3-Iodo-5-methoxypyridine ()
  • Structure : Lacks chlorine at position 2, retaining iodine at position 3 and methoxy at position 5.
  • Key Differences: The absence of Cl reduces halogen-directed reactivity (e.g., nucleophilic aromatic substitution).
  • Applications : Primarily used in simpler iodination reactions or as a precursor for less complex derivatives .

Halogen and Functional Group Variants

(a) 5-Chloro-3-iodopyridin-2-amine ()
  • Structure : Replaces the methoxy group at position 2 with an amine (-NH₂).
  • Key Differences : The amine group introduces strong electron-donating effects, increasing nucleophilicity at position 2. This contrasts with the target compound’s methoxy group, which provides moderate electron donation.
  • Applications : Suitable for amide bond formation or coordination chemistry, unlike the target compound’s focus on cross-coupling .
(b) 3-Iodo-2-methoxy-5-methylpyridine ()
  • Structure : Substitutes chlorine at position 2 with a methyl (-CH₃) group.
  • The steric bulk of CH₃ may hinder reactions at position 2.
  • Applications : More relevant in alkylation or hydrogenation reactions due to the inert methyl group .

Complex Derivatives

(a) 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine ()
  • Structure : Adds a dimethoxymethyl (-CH(OCH₃)₂) group at position 4, alongside Cl, I, and OCH₃.
  • Applications: Limited to specialized syntheses requiring bulky intermediates .

Data Table: Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Reactivity Features Primary Applications
2-Chloro-3-iodo-5-methoxypyridine 2-Cl, 3-I, 5-OCH₃ ~269.35 Halogen-directed cross-coupling Pharmaceuticals, Agrochemicals
5-Chloro-3-iodo-2-methoxypyridine 5-Cl, 3-I, 2-OCH₃ ~269.35 Reduced electrophilic substitution Niche coupling reactions
3-Iodo-5-methoxypyridine 3-I, 5-OCH₃ ~238.01 Simpler iodination pathways Basic heterocyclic chemistry
5-Chloro-3-iodopyridin-2-amine 5-Cl, 3-I, 2-NH₂ ~234.47 High nucleophilicity at position 2 Coordination complexes
3-Iodo-2-methoxy-5-methylpyridine 3-I, 2-OCH₃, 5-CH₃ ~238.04 Steric hindrance at position 5 Alkylation reactions

Research Findings and Trends

  • Reactivity: The iodine in this compound facilitates Ullmann or Buchwald-Hartwig couplings, whereas chlorine serves as a leaving group in SNAr reactions.
  • Stability : Iodine’s size increases susceptibility to light-induced degradation compared to bromine/chlorine analogs (e.g., 5-Bromo-4-chloro-2-methoxypyridine, ) .
  • Synthetic Challenges : Achieving regioselective iodination in polyhalogenated pyridines requires precise temperature control, as seen in the synthesis of 3,5-Dichloro-2-methoxypyridine () .

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